molecular formula C7H8ClN3 B3046819 2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetonitrile CAS No. 1310379-32-8

2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetonitrile

Cat. No.: B3046819
CAS No.: 1310379-32-8
M. Wt: 169.61
InChI Key: BLDFUEFGAYTQIW-UHFFFAOYSA-N
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Description

2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a chloro and ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetonitrile typically involves the reaction of 4-chloro-3-ethyl-1H-pyrazole with acetonitrile under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols[][3].

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile
  • 2-(4-Chloro-1-phenyl-1H-pyrazol-3-yl)acetonitrile
  • 2-(4-Chloro-1-propyl-1H-pyrazol-3-yl)acetonitrile

Uniqueness

2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for further research and development .

Properties

CAS No.

1310379-32-8

Molecular Formula

C7H8ClN3

Molecular Weight

169.61

IUPAC Name

2-(4-chloro-1-ethylpyrazol-3-yl)acetonitrile

InChI

InChI=1S/C7H8ClN3/c1-2-11-5-6(8)7(10-11)3-4-9/h5H,2-3H2,1H3

InChI Key

BLDFUEFGAYTQIW-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)CC#N)Cl

Canonical SMILES

CCN1C=C(C(=N1)CC#N)Cl

Origin of Product

United States

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